2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 It is a derivative of acetamide and is characterized by the presence of both chloro and nitro groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide typically involves the acylation of 2-chloro-4-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-chloro-N-(2-chloro-4-aminophenyl)acetamide.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide
- 2-chloro-N-(4-nitrophenyl)acetamide
Comparison:
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity.
- 2-chloro-N-(4-nitrophenyl)acetamide lacks the additional chloro group, which may result in different chemical and biological properties.
- 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide has a similar structure but with different positioning of the chloro group, affecting its reactivity and potential applications .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-2-1-5(12(14)15)3-6(7)10/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKLKAQMOASLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395686 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34004-41-6 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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